molecular formula C21H22N4O5 B611680 VHL-IN-15 CAS No. 1360616-29-0

VHL-IN-15

Número de catálogo: B611680
Número CAS: 1360616-29-0
Peso molecular: 410.43
Clave InChI: HFCLIEBJTGJKSV-AEFFLSMTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The Evolution of Targeted Protein Degradation (TPD) Modality in Chemical Biology

The concept of targeted protein degradation originated from the understanding of the UPS, a critical pathway responsible for maintaining protein homeostasis within cells. The UPS involves a cascade of enzymes (E1, E2, and E3 ligases) that attach ubiquitin tags to target proteins, marking them for degradation by the 26S proteasome. frontiersin.org Early efforts in TPD focused on hijacking this system for specific protein removal. The field has rapidly evolved from initial proof-of-concept studies to the development of sophisticated small molecules capable of inducing the degradation of specific proteins of interest (POIs). google.com This evolution has been driven by a deeper understanding of E3 ubiquitin ligases and the design principles required to effectively recruit them to a target protein. tandfonline.com

Overview of Proteolysis-Targeting Chimeras (PROTACs) as a Therapeutic Strategy

Proteolysis-Targeting Chimeras (PROTACs) represent a major breakthrough in the TPD field. google.commedchemexpress.com PROTACs are heterobifunctional molecules designed to simultaneously bind to a target protein and an E3 ubiquitin ligase. nih.govnih.gov By bringing these two components into close proximity, PROTACs facilitate the transfer of ubiquitin from the E3 ligase to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome. medchemexpress.comnih.gov Unlike traditional occupancy-driven inhibitors, PROTACs function catalytically; a single PROTAC molecule can potentially induce the degradation of multiple target protein molecules. google.commedchemexpress.com This catalytic mechanism, coupled with the ability to target proteins previously considered "undruggable," positions PROTACs as a highly promising therapeutic strategy for various diseases, including cancer. medchemexpress.comnih.govuniprot.orgidrblab.net

VHL-IN-15: Design Principles as a VHL Ligand-Linker Conjugate for PROTAC Development

This compound is characterized as a VHL Ligand-Linker Conjugate used in the design of PROTACs. nih.govrsc.orgresearchgate.net Its chemical structure incorporates a ligand specifically designed to bind to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a chemical linker. rsc.org This modular design allows this compound to serve as a key building block for constructing PROTAC molecules.

Conceptual Framework for VHL E3 Ubiquitin Ligase Recruitment

The Von Hippel-Lindau (VHL) protein is a well-established substrate recognition subunit of the Cullin-RING E3 ubiquitin ligase complex CRL2VHL. frontiersin.orgrsc.org Under normal oxygen conditions, CRL2VHL is responsible for the ubiquitination and degradation of hypoxia-inducible factor alpha (HIF-α) subunits. frontiersin.orgnih.gov VHL is a widely utilized E3 ligase in PROTAC design due to its ubiquitous expression and the availability of well-characterized small-molecule ligands that bind to it with high affinity. rsc.orgnih.gov The conceptual framework for VHL recruitment in PROTACs involves designing a molecule where one part binds to the VHL protein, thereby directing the ligase complex towards a tethered target protein. medchemexpress.comuniprot.org This induced proximity is crucial for the subsequent ubiquitination and degradation of the target.

Role of the PROTAC Linker in Bifunctional Molecule Design

The chemical linker is a critical component of a PROTAC molecule, connecting the E3 ligase binding ligand (such as the VHL ligand component of this compound) and the target protein binding ligand. nih.govnih.govbiorxiv.org Far from being a simple spacer, the linker's length, flexibility, composition, and attachment points significantly influence the PROTAC's ability to induce ternary complex formation between the E3 ligase, the PROTAC, and the target protein. nih.govnih.govontosight.ai An optimally designed linker facilitates productive interactions between the bound proteins, which is essential for efficient ubiquitination and degradation of the target protein. nih.govbiorxiv.orgontosight.ai The linker also impacts the physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability. nih.govnih.govbiorxiv.org The linker in this compound, as part of a VHL ligand-linker conjugate, is designed to enable effective coupling to a target protein ligand and facilitate the necessary spatial arrangement for VHL-mediated degradation. rsc.org

Propiedades

Número CAS

1360616-29-0

Fórmula molecular

C21H22N4O5

Peso molecular

410.43

Nombre IUPAC

(2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)-N-(4-(oxazol-5-yl)benzyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C21H22N4O5/c1-13-6-17(30-24-13)8-20(27)25-11-16(26)7-18(25)21(28)23-9-14-2-4-15(5-3-14)19-10-22-12-29-19/h2-6,10,12,16,18,26H,7-9,11H2,1H3,(H,23,28)/t16-,18+/m1/s1

Clave InChI

HFCLIEBJTGJKSV-AEFFLSMTSA-N

SMILES

O=C([C@H]1N(C(CC2=CC(C)=NO2)=O)C[C@H](O)C1)NCC3=CC=C(C4=CN=CO4)C=C3

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

VHL-IN 15;  VHL IN-15;  VHL-IN-15

Origen del producto

United States

Vhl-in-15 in Protac Design and Mechanism of Action

Ternary Complex Formation: VHL-IN-15, Target Protein of Interest (POI), and E3 Ligase

The foundational step in PROTAC-mediated degradation involving this compound is the formation of a ternary complex. This complex consists of the PROTAC molecule acting as a bridge, simultaneously binding to the VHL E3 ligase through its this compound moiety and to the POI through its target protein ligand. mdpi.comportlandpress.comrsc.orgbiorxiv.org The formation and stability of this transient protein-PROTAC-protein complex are critical determinants of degradation efficiency. rsc.orgelifesciences.org

Molecular Recognition at the VHL Binding Interface

This compound, as a VHL ligand, is designed to bind specifically to the substrate-binding pocket of the VHL protein. This pocket is naturally targeted by the hypoxia-inducible factor (HIF)-1α under normoxic conditions, following its hydroxylation. acs.orgaacrjournals.orgsdbonline.org VHL ligands like this compound often mimic the structural features of the hydroxylated proline residue found in HIF-1α, allowing them to engage in similar key interactions within the VHL binding site. acs.org The precise molecular recognition involves specific amino acid residues within the VHL protein forming interactions, such as hydrogen bonds and hydrophobic contacts, with complementary chemical groups on the this compound molecule. These interactions orient the this compound component within the binding pocket, positioning the linker and the attached POI ligand for productive engagement with the target protein. acs.orgtandfonline.com

Role of the Linker in Orienting the Ternary Complex

The linker connecting the this compound moiety and the POI ligand within the PROTAC structure plays a pivotal role in facilitating and orienting the ternary complex. portlandpress.commusechem.comexplorationpub.com The linker's length, flexibility, and chemical composition are crucial for bringing the VHL E3 ligase and the POI into close proximity in a favorable orientation for ubiquitination. musechem.comexplorationpub.com An appropriately designed linker allows for the simultaneous binding of both ligands to their respective proteins without steric clashes, enabling the formation of novel protein-protein interactions between VHL and the POI that would not naturally occur. researchgate.netportlandpress.com The linker influences the conformational landscape of the PROTAC within the cellular environment and the resulting ternary complex, impacting its stability and the accessibility of lysine residues on the POI for ubiquitination by the E2 enzyme recruited by the E3 ligase. biorxiv.orgelifesciences.orgacs.org Studies have shown that linker length and composition can significantly affect PROTAC potency and cellular permeability. acs.orgthno.org

PROTAC-Mediated Polyubiquitination and Proteasomal Degradation

Once the ternary complex is formed, the recruited VHL E3 ligase, in conjunction with an E2 ubiquitin-conjugating enzyme, catalyzes the transfer of ubiquitin molecules to specific lysine residues on the target protein. mdpi.comaacrjournals.orgbiorxiv.org

Ubiquitin Transfer Cascade

The ubiquitination process is a cascade involving three main types of enzymes: E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and E3 (ubiquitin ligase). nih.govmdpi.com Ubiquitin is first activated by an E1 enzyme in an ATP-dependent manner. The activated ubiquitin is then transferred to an E2 enzyme. The E3 ligase, in this case, the CRL2VHL complex recruited by the this compound-based PROTAC, plays a critical role in bringing the ubiquitin-loaded E2 enzyme into close proximity with the POI within the ternary complex. This proximity facilitates the transfer of ubiquitin from the E2 to a lysine residue on the POI. nih.govmdpi.comaacrjournals.org This process is often repeated, leading to the formation of a polyubiquitin chain on the POI. The type of polyubiquitin chain linkage (e.g., Lys48-linked) typically dictates the fate of the protein.

Recognition and Degradation by the 26S Proteasome

The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. mdpi.combiorxiv.orgthno.org The polyubiquitin chain serves as a signal for the proteasome. The ubiquitinated protein is unfolded and translocated into the catalytic core of the proteasome, where it is broken down into smaller peptides. mdpi.com Following the degradation of the POI, the PROTAC molecule and the E3 ligase are released, theoretically free to engage with other POI molecules and initiate further rounds of degradation, highlighting the catalytic nature of PROTACs. nih.govresearchgate.net Inhibition of either VHL activity or proteasome function has been shown to rescue the degradation of target proteins mediated by VHL-recruiting PROTACs, confirming the dependence on the ubiquitin-proteasome pathway. thno.orgthno.org

Structure-Activity Relationships (SAR) in this compound Related PROTACs

Structure-Activity Relationship (SAR) studies are essential in optimizing this compound-based PROTACs for improved potency, selectivity, and pharmacokinetic properties. These studies involve systematically modifying different parts of the PROTAC molecule—the VHL ligand (like this compound), the linker, and the POI ligand—and evaluating the impact of these modifications on ternary complex formation, ubiquitination, and target protein degradation. nih.govmdpi.comchemrxiv.org

Modifications to the VHL ligand moiety can affect its binding affinity to VHL, which in turn influences the stability of the ternary complex. nih.govrsc.org SAR around the this compound core might explore different substituents or structural variations to optimize interactions with key residues in the VHL binding pocket. tandfonline.com

The linker is a primary focus of SAR studies. Variations in linker length, rigidity, composition (e.g., incorporating different functional groups or repeating units like PEG), and attachment points to the ligands can significantly impact the ability of the PROTAC to induce productive ternary complex formation and subsequent degradation. musechem.comexplorationpub.comacs.orgthno.org Studies have shown that there is often an optimal linker length and composition for efficient degradation of a specific POI by a VHL-recruiting PROTAC. explorationpub.comthno.org

Impact of Linker Length on Degradation Efficiency and Ternary Complex Stability

The chemical linker in a PROTAC is a critical determinant of its ability to induce effective protein degradation and form a stable ternary complex rsc.orgexplorationpub.comelifesciences.orgelifesciences.orgbiorxiv.orgarxiv.org. The length of the linker influences the spatial orientation between the recruited E3 ligase (VHL) and the POI within the ternary complex explorationpub.comelifesciences.orgelifesciences.orgbiorxiv.org. An optimal linker length is necessary to bring the POI's lysine residues into close proximity with the catalytic site of the E2 enzyme, which is facilitated by the E3 ligase, for efficient ubiquitination arxiv.org.

Studies have shown that degradation efficacy can be dependent on linker length, with some reports indicating decreased degradation with shorter linkers chemrxiv.org. Conversely, excessively long linkers may also be detrimental, potentially leading to the formation of non-productive complexes where ubiquitination does not efficiently occur arxiv.org. The flexibility imparted by the linker also plays a role, as it needs to allow for the proper orientation of the POI and E3 ligase for ternary complex formation and subsequent ubiquitination arxiv.org. While stable ternary complexes are often associated with high degradation efficiency, the relationship is not always direct; some stable complexes may not lead to efficient degradation, suggesting that the specific orientation and accessibility of lysine residues are crucial elifesciences.orgelifesciences.orgbiorxiv.org.

Influence of Linker Composition on PROTAC Functionality and Permeability

Cell permeability is a major challenge for PROTACs, given their relatively large size and polar surface area compared to traditional small molecule inhibitors acs.orgnih.govresearchgate.netbiochempeg.com. Linker composition can be optimized to improve permeability. For instance, linkers that facilitate the adoption of folded, less polar conformations in nonpolar environments can enhance cell permeability acs.orgnih.govresearchgate.net. Intramolecular interactions, such as hydrogen bonds, NH-π, and π-π interactions, contributed by the linker composition, can help shield polar groups and reduce the polar surface area, thereby improving permeability acs.orgnih.govresearchgate.net. The linker's composition can also influence the spatial arrangement within the ternary complex, affecting the proximity and accessibility of the POI's lysine residues for ubiquitination elifesciences.orgelifesciences.orgbiorxiv.org.

Stereochemical Considerations in VHL Ligand Moiety

The VHL ligand moiety within a PROTAC is responsible for recruiting the VHL E3 ligase. The interaction between the VHL protein and its ligands, particularly those based on the hydroxyproline motif, is highly stereoselective rsc.orgmdpi.comacs.org. The stereochemistry of the hydroxyproline core is critical for effective binding to VHL rsc.orgacs.org.

Research has demonstrated that specific stereoisomers of modified hydroxyproline, such as the (3R,4S) epimer of 3-fluoro-4-hydroxyproline, are stereoselectively recognized by VHL mdpi.comacs.org. Inverting the stereochemistry at the key hydroxylated position can abolish VHL binding and consequently ablate PROTAC activity rsc.org. This highlights the importance of controlling the stereochemistry of the VHL ligand component during PROTAC design to ensure productive engagement with the E3 ligase and subsequent targeted degradation rsc.orgmdpi.comacs.org.

Optimization Strategies for VHL-Recruiting PROTACs

Optimizing VHL-recruiting PROTACs involves a multifaceted approach aimed at enhancing potency, selectivity, and pharmacokinetic properties. Key strategies include rational linker design, structure-guided design, and modifications to the VHL ligand itself rsc.orgrsc.orgexplorationpub.comacs.orgtandfonline.comnih.gov.

Rational linker design involves systematically exploring variations in linker length, composition, and the points of attachment to both the VHL ligand and the POI ligand rsc.orgrsc.orgexplorationpub.comacs.orgtandfonline.com. This exploration aims to identify linkers that promote stable and productive ternary complex formation while also optimizing physicochemical properties like cell permeability and solubility explorationpub.comarxiv.orgacs.orgnih.govresearchgate.net.

Structure-guided design, often utilizing crystal structures of VHL in complex with ligands or PROTACs, provides valuable insights into the molecular interactions and informs the design of improved ligands and linkers rsc.orgtandfonline.comresearchgate.net. Modifying peripheral groups on the VHL ligand can also enhance affinity and potentially provide new attachment points for linkers tandfonline.comnih.gov. Furthermore, novel strategies such as the combinatorial use of PROTACs recruiting different E3 ligases, including VHL, are being investigated to enhance degradation efficiency and overcome limitations like the hook effect aacrjournals.org.

Comparative Analysis with Other E3 Ligase Recruiting Ligands (e.g., CRBN)

While VHL is a widely used E3 ligase in PROTAC design, Cereblon (CRBN) is another prominent choice mdpi.comrsc.orgbiochempeg.comcellgs.comnih.gov. Comparing VHL-recruiting PROTACs with those utilizing CRBN reveals distinct characteristics in terms of binding affinities, target specificities, and advantages and limitations in PROTAC design.

Distinct Binding Affinities and Target Specificities

VHL and CRBN exhibit different binding interfaces and recognize distinct degron motifs on their natural substrates. This leads to differences in the types of ligands that can effectively recruit them and can influence the binding affinities of the PROTACs to the respective E3 ligases cellgs.comnih.govfrontiersin.orgbiorxiv.org.

Advantages and Limitations in PROTAC Design

Both VHL and CRBN offer advantages and present limitations in PROTAC design.

Advantages of VHL:

Well-characterized binding pocket with available crystal structures, facilitating structure-guided design tandfonline.comresearchgate.net.

VHL-based PROTACs have shown potent degradation activity for a variety of targets rsc.orgfrontiersin.org.

May offer advantages in target validation as concomitant degradation of neo-substrates via a glue mechanism has been reported to be less common compared to CRBN researchgate.net.

Limitations of VHL:

VHL ligands can be relatively large and polar, contributing to challenges in achieving good cell permeability and oral bioavailability acs.orgnih.govresearchgate.netbiochempeg.comcellgs.comfrontiersin.org.

Potential for resistance mutations in the VHL gene affecting PROTAC efficacy mdpi.comtandfonline.com.

Advantages of CRBN:

CRBN is highly expressed across various tissues, potentially leading to broader applicability cellgs.com.

CRBN ligands, such as IMiDs, may exhibit better drug-like properties compared to some VHL ligands cellgs.com.

CRBN-based PROTACs have demonstrated efficient degradation of numerous targets and are well-represented in clinical trials frontiersin.orgtandfonline.com.

Limitations of CRBN:

Potential for resistance mutations in the CRBN gene mdpi.comtandfonline.com.

May exhibit broader, less selective degradation profiles with certain warheads compared to VHL nih.gov.

Concomitant degradation of endogenous CRBN substrates (e.g., IKZF1/3) can occur tandfonline.com.

The choice between VHL and CRBN as the E3 ligase recruiter in PROTAC design depends on the specific target protein, desired degradation profile, and the need to optimize various physicochemical and biological properties of the final PROTAC molecule.

Preclinical Research Applications of Vhl-in-15 and Vhl-recruiting Protacs

Target Protein Degradation in Cancer Models

The ability of VHL-recruiting PROTACs to induce the degradation of specific oncogenic or cancer-related proteins has been explored in various cancer models.

Degradation of Oncogenic KRAS G12C and Downstream Signaling Attenuation

Oncogenic KRAS G12C is a highly sought-after target in cancer therapy, historically considered "undruggable" by conventional inhibitors. nih.gov VHL-recruiting PROTACs have shown promise in addressing this challenge by inducing the degradation of endogenous KRAS G12C. For instance, a PROTAC designated LC-2, which couples a covalent KRAS G12C inhibitor (MRTX849) to a VHL ligand, has been shown to induce rapid and sustained degradation of KRAS G12C in cancer cell lines harboring this mutation. nih.govacs.orgnih.gov This degradation leads to the attenuation of downstream signaling pathways, such as the MAPK pathway, which is hyperactivated in KRAS-mutant cancers. acs.orgnih.govresearchgate.netyuntsg.com Studies have demonstrated dose-dependent attenuation of phosphorylated Erk (pErk), a key component of the MAPK pathway, following KRAS G12C degradation by VHL-recruiting PROTACs in both homozygous and heterozygous KRAS G12C cell lines. researchgate.net The mechanism involves the formation of a ternary complex between KRAS G12C, the PROTAC, and the VHL E3 ligase, leading to KRAS ubiquitination and proteasomal degradation. acs.orgnih.gov Competition experiments with excess VHL ligand have been shown to rescue KRAS G12C levels, confirming the VHL-dependent mechanism of degradation. acs.org

Targeting SMARCA2 Degradation

SMARCA2 (BRM) is a component of the SWI/SNF chromatin remodeling complex, and its degradation has been investigated as a potential therapeutic strategy, particularly in cancers deficient in the related protein SMARCA4 (BRG1). opnme.comnih.gov VHL-recruiting PROTACs have been developed to selectively target SMARCA2 for degradation. nih.gov For example, the VHL-recruiting SMARCA2 PROTAC degrader ACBI2 has demonstrated potent and selective degradation of SMARCA2 over SMARCA4 in various cell lines and ex vivo human whole blood assays. opnme.comresearchgate.net This selective degradation has translated to enhanced growth inhibitory effects in SMARCA4-mutant cancer models both in vitro and in vivo. nih.govresearchgate.net The design of these PROTACs often involves linking a ligand that binds to the bromodomains of SMARCA2/4 to a VHL-targeting moiety. nih.gov Achieving selective degradation of SMARCA2 over SMARCA4 is considered important for achieving an acceptable therapeutic index due to the homology between the two proteins. nih.gov

Degradation of Bromodomains (BRD7, BRD9)

Bromodomain-containing proteins, such as BRD7 and BRD9, are epigenetic regulators that have emerged as targets in cancer therapy. opnme.com VHL-recruiting PROTACs have been developed to induce the degradation of BRD7 and BRD9. opnme.comacs.org One such PROTAC, VZ185, is a potent and selective VHL-based dual degrader of BRD7 and BRD9. opnme.comacs.org Studies have shown that VZ185 can induce rapid and profound degradation of both BRD7 and BRD9 in various cancer cell lines. opnme.comacs.org For instance, in neuroblastoma cells, VZ185 induced selective degradation of BRD9 and BRD7 within hours of treatment. opnme.com The optimization of VHL-based degraders for BRD7/9 has involved systematically varying conjugation patterns and linkers to improve cellular degradation activity, kinetic profiles, and ternary complex formation. opnme.comacs.orgresearchgate.net While initial VHL-based degraders showed weaker activity compared to CRBN-based PROTACs for BRD9 degradation, subsequent optimization led to the discovery of highly potent VHL-recruiting BRD7/9 degraders like VZ185. acs.org

Here is a table summarizing some preclinical degradation data for VHL-recruiting PROTACs targeting BRD7 and BRD9:

PROTACTarget ProteinsCell Line(s)Key FindingsSource
VZ185BRD7, BRD9HeLa, Kelly CellsPotent, fast, and selective dual degrader; DC50 in single-digit nM range. acs.org opnme.comacs.org
LC-2KRAS G12CNCI-H2030, NCI-H23, MIA PaCa-2Rapid and sustained degradation; attenuates pErk signaling. acs.orgnih.govresearchgate.net acs.orgnih.govresearchgate.net
ACBI2SMARCA2 (selective over SMARCA4)RKO, NCI-H1568, SMARCA4-deficient cancer modelsPotent and selective degradation; in vivo efficacy. opnme.comnih.govresearchgate.net opnme.comnih.govresearchgate.net

Preclinical Efficacy in VHL-Deficient Renal Cell Carcinoma (ccRCC) Models

While VHL is the recruited E3 ligase, VHL-deficient cancers, such as clear cell renal cell carcinoma (ccRCC), present a unique context for VHL-recruiting PROTACs. In VHL-deficient ccRCC, the canonical VHL-mediated degradation pathway is disrupted, leading to the stabilization of HIF-1α and other substrates. researchgate.net However, VHL-based PROTACs can still exert effects in these models, although the mechanism might differ or rely on residual VHL activity or alternative degradation pathways. Research has explored the efficacy of PROTACs in VHL-deficient settings, and some VHL-based PROTACs have shown activity in ccRCC models, highlighting the complexity of PROTAC action in different cellular contexts. idrblab.net The ability of VHL-based PROTACs to induce degradation in a broader range of cell lines, including some where CRBN is expressed at low levels, has been noted, suggesting their potential utility even in contexts where the primary recruited ligase pathway might be compromised. mdpi.com

Exploration of Other Cancer-Related Target Proteins

Beyond the specific examples mentioned, VHL-recruiting PROTACs have been explored for the degradation of a variety of other cancer-related proteins. These include kinases such as p38α, where VHL-based PROTACs have demonstrated specific degradation at nanomolar concentrations in various cell lines. mdpi.com Other targets explored for VHL-mediated degradation in preclinical studies include BCR-ABL, ALK, FAK, BRD4, ERRα, RIPK2, ABL, SGK3, E2F1, and p65. nih.govdovepress.commdpi.com The choice of VHL as the E3 ligase in PROTAC design is often based on its ubiquitous expression and the availability of well-characterized ligands. mdpi.com

Modulation of Cellular Pathways and Phenotypes

The degradation of target proteins by VHL-recruiting PROTACs can lead to significant modulation of cellular pathways and phenotypes relevant to cancer progression. As discussed in Section 5.1.1, the degradation of oncogenic KRAS G12C by VHL-recruiting PROTACs attenuates downstream MAPK signaling, which is crucial for cell proliferation and survival in KRAS-mutant cancers. acs.orgnih.govresearchgate.netyuntsg.com The degradation of SMARCA2 in SMARCA4-deficient cancers can induce synthetic lethality, inhibiting tumor growth. opnme.comnih.gov The degradation of BRD7 and BRD9, components of chromatin remodeling complexes, can impact gene expression and ultimately affect cancer cell growth and survival. opnme.com The specific cellular outcomes depend on the function of the degraded protein and the cellular context.

Compound Names and PubChem CIDs

Impact on Hypoxia Signaling and Angiogenesis

The VHL protein is a key regulator of the cellular response to oxygen levels. Under normal oxygen conditions, VHL forms an E3 ubiquitin ligase complex that targets HIF-alpha subunits (HIF-1α and HIF-2α) for proteasomal degradation. nih.govmdpi.com Loss or inhibition of VHL function leads to the stabilization and accumulation of HIF-alpha, even in the presence of oxygen, creating a state of "pseudohypoxia". nih.govmdpi.comresearchgate.netaacrjournals.orgmdpi.com This accumulation of HIFs activates the transcription of numerous target genes involved in critical processes, including angiogenesis and erythropoiesis. nih.govmdpi.com

Specifically, HIFs promote the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF). nih.govmdpi.com The resulting increased VEGF expression is a major driver of the hypervascularity observed in tumors associated with VHL inactivation, such as clear cell renal cell carcinoma (ccRCC). mdpi.comaacrjournals.orgjci.org Preclinical studies have demonstrated that reintroducing wild-type VHL can attenuate this highly angiogenic behavior. mdpi.com The dysregulation of hypoxia signaling and subsequent activation of angiogenic pathways are central features in VHL-associated conditions. jci.org

Influence on Metabolic Pathways (e.g., Glycolysis)

VHL loss and the resulting stabilization of HIFs significantly impact cellular metabolism, notably by promoting a shift towards glycolysis, even in the presence of oxygen, a phenomenon known as the Warburg effect or aerobic glycolysis. researchgate.netnih.govjci.orgmdpi.com HIFs transcriptionally activate genes encoding glycolytic enzymes and glucose transporters, such as GLUT1. nih.govnih.govjci.orgmdpi.com This metabolic reprogramming enhances glucose uptake and promotes the conversion of pyruvate to lactate. nih.govjci.orgmdpi.com

Studies in nephron progenitors lacking VHL have shown upregulated glycolysis and downregulated mitochondrial respiration. nih.gov Similarly, VHL-deficient osteoblasts exhibit increased glucose uptake and glycolysis associated with upregulated HIF-target gene expression, resembling the Warburg effect seen in cancer cells. jci.org This metabolic shift provides cancer cells with intermediates for biosynthesis, supporting rapid proliferation. mdpi.com Targeting glucose metabolism through glycolysis has emerged as a potential strategy to selectively target cancer cells. cancernetwork.com

Role in Cell Plasticity and Stemness-Related Genes

Research suggests a link between VHL function, hypoxia signaling, and the regulation of cell plasticity and stemness-related genes. Mutations in VHL, such as the R167Q mutation, have been shown to interfere with tumor plasticity. mdpi.comencyclopedia.pubnih.gov This specific mutation, associated with a high risk of developing ccRCC, can lead to molecular changes related to more pronounced cancer cell stemness and tumor plasticity. encyclopedia.pub Transcriptomic analysis of cells with the VHL-R167Q mutation revealed the upregulation of genes involved in the hypoxia pathway, correlating with the induction of genes belonging to epithelial-mesenchymal transition (EMT) and stemness pathways. mdpi.comnih.gov These findings support the hypothesis that certain VHL mutations can impact cell behavior by exacerbating phenotypic switching. nih.gov

Synthetic Lethality Approaches with VHL Loss

Synthetic lethality is a concept where the inactivation of two genes or the inhibition of two pathways is lethal to a cell, whereas the inactivation or inhibition of only one is not. ijbs.commdpi.com VHL loss, which occurs frequently in ccRCC, presents a vulnerability that can be exploited therapeutically through synthetic lethality approaches. researchgate.netijbs.commdpi.comresearchgate.net

Studies have employed synthetic lethal drug screens in VHL-deficient ccRCC cells to identify compounds that are selectively toxic to these cells. researchgate.netijbs.com For instance, STF-62247 was identified as a compound that functions in a synthetic lethal manner to the loss of VHL, inducing cell toxicity through autophagy and HIF-independent signaling. researchgate.netmdpi.com Other synthetic lethal interactions with VHL loss have been explored, including those involving CDK4/6 inhibition, which appears to be HIF-independent. onclive.com In an orthotopic VHL-/- kidney cancer mouse model, the CDK4/6 inhibitor palbociclib was found to prolong survival. onclive.com CRISPR-based screens have also identified genes in DNA-damage response and selenocysteine biosynthesis pathways as novel synthetic lethal targets in VHL-deficient cancer cells. researchgate.net

Regulation of Cell Migration and Invasion in Preclinical Models

VHL plays a role in regulating cell migration and invasion. Loss of VHL function has been associated with increased cell motility and invasion potential in preclinical models. spandidos-publications.comresearchgate.netnih.gov This can be mediated through various mechanisms, including the stabilization of HIF-1α and the subsequent upregulation of factors like matrix metalloproteinases (MMPs). spandidos-publications.com

In ovarian cancer cells, depletion of VHL enhanced cell motility and invasion, which was shown to be mediated by stabilizing HIF-1α. spandidos-publications.com This effect was reversed by a HIF-1α inhibitor. spandidos-publications.com Additionally, VHL is involved in maintaining extracellular matrix (ECM) integrity, and VHL-negative cells can lose the ability to assemble a fibronectin matrix. aacrjournals.org Loss of the VHL-ECM assembly pathway can lead to increased cell invasion and ECM degradation, potentially promoting tumor angiogenesis. aacrjournals.org Preclinical models using VHL knockout have demonstrated increased cell migration and invasion in vitro. researchgate.net

Applications Beyond Cancer

While much research on VHL modulation focuses on cancer due to the frequent inactivation of the VHL gene in certain malignancies, there are also investigations into the role of VHL and related pathways in other biological contexts.

Role in Antiviral Signaling and Degradation of Antiviral Proteins (e.g., MAVS)

Research has demonstrated that pVHL acts as a negative regulator of innate antiviral immunity. This function is primarily mediated through the induction of proteasomal degradation of the mitochondrial antiviral-signaling protein (MAVS), also known by synonyms such as Cardif, IPS-1, or VISA. nih.govharvard.educiteab.comguidetopharmacology.org MAVS is a crucial adaptor protein in the RIG-I-like receptor signaling pathway, essential for initiating antiviral responses upon detection of viral RNA. harvard.edu

The mechanism involves pVHL targeting the K420 residue of MAVS, catalyzing the formation of K48-linked polyubiquitin chains on MAVS. nih.govciteab.comguidetopharmacology.org This polyubiquitination marks MAVS for degradation by the proteasome, thereby attenuating the antiviral signaling cascade. nih.govharvard.educiteab.comguidetopharmacology.org Studies, including those in vhl-deficient zebrafish embryos, have shown that a lack of functional VHL leads to higher levels of MAVS and a consequently exaggerated antiviral response following viral infection, compared to wild-type embryos where MAVS levels remain low. nih.govciteab.comguidetopharmacology.org This highlights the physiological role of pVHL in modulating the intensity of the innate antiviral response. While VHL-IN-15 is a VHL ligand-linker conjugate used in research, the detailed mechanism of how this compound or PROTACs incorporating it specifically impact MAVS degradation is an area of ongoing investigation. The broader context establishes the VHL pathway's involvement in regulating key antiviral proteins like MAVS.

Development of Preclinical Animal Models Utilizing VHL-Related Genetic Manipulations

Preclinical animal models are indispensable tools for understanding the biological roles of VHL, the pathogenesis of VHL-associated diseases, and for evaluating the efficacy of potential therapeutic agents, including VHL-recruiting PROTACs.

Genetically Engineered Mouse Models (GEMMs) for VHL-Deficient ccRCC

Genetically engineered mouse models (GEMMs) have been developed to study VHL-deficient clear cell renal cell carcinoma (ccRCC), the most common kidney cancer subtype, frequently initiated by inactivation of the VHL tumor suppressor gene. nih.govtocris.comguidetopharmacology.org While biallelic inactivation of VHL is a truncal event in nearly 90% of sporadic ccRCCs, loss of VHL alone is often insufficient to drive tumorigenesis in mouse models. nih.govtocris.com Consequently, many GEMMs for VHL-deficient ccRCC involve the co-inactivation of additional tumor suppressor genes frequently mutated in human ccRCC, such as Pbrm1, Setd2, and Bap1. nih.govtocris.com These models aim to more closely recapitulate the genetic complexity and tumor development observed in human ccRCC. A significant advantage of GEMMs is that they are immunocompetent, allowing for the study of the tumor microenvironment and the evaluation of immunotherapies, which is not possible in immunocompromised xenograft models. nih.gov

Xenograft Models for Assessing PROTAC Efficacy

Xenograft models, utilizing either cancer cell lines or patient-derived tumor tissue implanted into immunocompromised mice, are widely used in preclinical ccRCC research and for assessing the efficacy of PROTACs. nih.gov These models allow for the evaluation of a compound's ability to reduce tumor growth and induce protein degradation in vivo. VHL-recruiting PROTACs designed to target various proteins have been tested in xenograft settings. For example, VHL-based PROTACs targeting BET proteins (like BRD4) or the androgen receptor (AR) have demonstrated efficacy in inhibiting tumor growth in relevant xenograft models.

Research Methodologies and Tools for Vhl-in-15 Studies

Biochemical and Biophysical Characterization of VHL-IN-15 Interactions

Understanding how this compound interacts with the VHL E3 ligase complex is crucial. Biochemical and biophysical techniques provide detailed insights into the binding affinity, kinetics, and thermodynamics of these interactions.

Binding assays such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are fundamental for quantifying the interaction between this compound and the VHL protein or the VCB complex (VHL–elongin-C–elongin-B). acs.orgnih.govnih.gov

SPR is a label-free technique that measures the binding of a molecule in solution (analyte) to a molecule immobilized on a sensor chip (ligand), providing real-time data on binding kinetics (association and dissociation rates) and affinity (dissociation constant, KD). nih.govbiorxiv.org In the context of this compound, SPR can be used to measure the binary binding affinity of this compound to immobilized VHL. nih.govbiorxiv.org Furthermore, SPR assays have been developed to measure the kinetics of ternary complex formation, where the PROTAC (including the VHL ligand like this compound), the target protein, and the E3 ligase (VHL) come together. nih.govbiorxiv.org This is achieved by immobilizing the E3 ligase (VHL) and measuring the binding of the PROTAC in the presence or absence of the target protein. nih.govbiorxiv.org SPR can reveal marked differences in ternary complex off-rates for different PROTACs, which can influence target degradation rates. biorxiv.org

ITC is another label-free technique that directly measures the heat released or absorbed during a molecular binding event, providing a complete thermodynamic profile of the interaction, including affinity (KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). acs.orgnih.govnih.gov ITC can be used to quantify the thermodynamic and binding parameters of PROTACs for both binary (PROTAC and VHL) and ternary (PROTAC, VHL, and target protein) complex formation. nih.govbiorxiv.org While ITC offers detailed thermodynamic information, it typically requires higher protein concentrations and has a lower throughput compared to fluorescence-based assays or SPR. acs.orgnih.govnih.gov

Fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET) are also utilized as sensitive and selective VHL-based binding assays, particularly for high-throughput screening of VHL ligands. acs.orgnih.gov These assays can measure binary binding affinities and cooperativity in ternary complex formation. nih.govtandfonline.com

Data from these binding assays are critical for understanding the initial interactions that lead to PROTAC activity. For instance, studies using SPR and ITC have shown good correlation in determining dissociation constants and cooperativity values for VHL-targeting PROTACs. nih.govjove.com

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), are invaluable for visualizing the precise interactions between this compound, VHL, and the target protein at an atomic or near-atomic level. jove.comciisb.orgcsic.esfmi.chcrelux.com These techniques provide crucial insights into how PROTACs induce the formation and stabilization of ternary complexes, which is a key step in the degradation process. rsc.orgjove.combiorxiv.org

X-ray crystallography involves crystallizing the protein or protein complex and then diffracting X-rays through the crystal to determine the arrangement of atoms. ciisb.orgfmi.ch This technique can provide high-resolution structures of binary complexes (e.g., VHL bound to this compound) and, importantly, ternary complexes involving VHL, the PROTAC (with its VHL-binding moiety), and the target protein. rsc.orgjove.com Ternary complex crystal structures highlight the interactions at the interface between the E3 ligase and the target protein mediated by the PROTAC. rsc.orgbiorxiv.org

Cryo-EM is a technique where a sample is rapidly frozen in a thin layer of amorphous ice, and then electron microscopy is used to image the sample. ciisb.orgcsic.esfmi.chcrelux.com This method is particularly useful for studying large, flexible, or challenging-to-crystallize protein complexes, including PROTAC-induced ternary complexes. crelux.com Cryo-EM allows for the determination of 3D structures of these complexes in a near-native state. crelux.com The combination of cryo-EM and X-ray crystallography can provide a more complete picture of the structural dynamics involved in PROTAC-mediated degradation. controlled-molecule-imaging.org

Structural data from these techniques can help rationalize the structure-activity relationships of VHL-targeting PROTACs and guide the design of improved degraders. chemrxiv.orgresearchgate.net

Computational modeling and molecular dynamics (MD) simulations play a significant role in complementing experimental structural and biophysical studies of this compound and VHL-based PROTACs. biorxiv.orgchemrxiv.orgresearchgate.netmdpi.comccpbiosim.ac.uk These methods allow researchers to predict binding modes, assess the stability of binary and ternary complexes, and explore the dynamic behavior of these molecular systems. chemrxiv.orgresearchgate.net

Computational approaches can include static ternary complex modeling using protein-protein docking methods to predict how the PROTAC brings the target protein and VHL together. chemrxiv.orgresearchgate.net Induced fit docking can be used to model the flexibility of the binding sites and the PROTAC itself upon complex formation. chemrxiv.orgresearchgate.net

Molecular dynamics simulations provide insights into the time-dependent behavior of the complexes, allowing researchers to study their stability and identify key interactions that contribute to complex formation and dissociation. chemrxiv.orgresearchgate.netmdpi.com MD simulations can confirm the stability of generated complexes and emphasize the importance of dynamic studies for understanding the relationship between PROTAC structure and function. chemrxiv.orgresearchgate.net These computational tools are valuable for streamlining PROTAC design by providing a structure-based approach to predict the effects of modifications to the PROTAC molecule. chemrxiv.orgresearchgate.net

Structural Biology Techniques (e.g., X-ray Crystallography, Cryo-EM of Ternary Complexes)

Cellular Assays for PROTAC Activity

Cellular assays are essential for evaluating the functional consequences of this compound's interaction with VHL, particularly its ability to induce the degradation of a target protein when incorporated into a PROTAC. These assays are performed in live cells to assess the compound's activity in a biologically relevant context.

Target protein degradation assays are used to directly measure the reduction in the cellular levels of the target protein after treatment with a PROTAC containing the VHL-binding moiety. Western blotting is a widely used technique for this purpose. chemrxiv.orgoncotarget.comnih.govpnas.orgmdpi.com Cells are treated with varying concentrations of the PROTAC for different durations, and then protein lysates are collected and separated by gel electrophoresis. The levels of the target protein are detected using specific antibodies and compared to control samples (untreated cells or cells treated with control compounds). chemrxiv.orgoncotarget.comnih.govpnas.orgmdpi.com This allows for the determination of the extent and kinetics of target protein degradation. chemrxiv.orgnih.gov

Immunofluorescence microscopy can also be used to visualize the cellular localization and levels of the target protein and VHL upon PROTAC treatment. chemrxiv.orgmdpi.com This technique involves fixing cells and staining the proteins of interest with fluorescently labeled antibodies, allowing for microscopic observation and analysis of protein distribution and abundance. chemrxiv.orgmdpi.com

Assessing the potency of a PROTAC in cellular models involves determining the concentration at which it induces a half-maximal degradation of the target protein. This is commonly expressed as the DC50 value (half-maximal degradation concentration). biorxiv.orgchemrxiv.orgdundee.ac.uk DC50 values are typically determined from dose-response curves generated by treating cells with a range of PROTAC concentrations and measuring target protein levels using assays like Western blotting. chemrxiv.org A lower DC50 value indicates higher potency. chemrxiv.org

Cellular assays also assess the impact of PROTACs on VHL levels, as some PROTACs can also induce the degradation of the E3 ligase itself, a phenomenon known as the "hook effect" at higher concentrations. jove.comchemrxiv.org Furthermore, cellular assays can be used to evaluate the cell permeability of PROTACs by comparing their activity in live cells versus permeabilized cell lysates. biorxiv.orgacs.orgpromega.com NanoBRET™ technology, for instance, offers a proximity-based method to assess PROTAC engagement with VHL in live cells and evaluate cellular permeability. promega.com

Detailed research findings from cellular assays provide critical information on the efficacy of VHL-based PROTACs in a living system. For example, studies have reported DC50 values for VHL-targeting PROTACs against specific target proteins in various cell lines. chemrxiv.orgdundee.ac.uknih.gov

Ternary Complex Formation Assays

Ternary complex formation is a crucial step in the mechanism of action of PROTACs. It involves the simultaneous binding of the PROTAC molecule to both the E3 ubiquitin ligase (such as VHL) and the target protein of interest, bringing them into close proximity. chemrxiv.orgnih.gov Assays to study ternary complex formation are essential for characterizing the efficacy and selectivity of PROTACs. These methodologies aim to quantify the binding affinity and kinetics of the interactions between the PROTAC, the E3 ligase, and the POI. Techniques such as surface plasmon resonance (SPR) have been developed to measure the kinetics of PROTAC-induced ternary complexes, providing insights into their lifetime and the influence of cooperativity effects. acs.org X-ray crystallography of PROTAC-induced ternary complexes also provides invaluable structural insights into the interactions and can guide rational degrader design. researchgate.net While ternary complex formation is fundamental to the function of PROTACs incorporating VHL ligands, specific data detailing the ternary complex formation of this compound itself with a target protein were not found in the reviewed literature.

Cell Permeability Studies and Physicochemical Property Analysis

Cell permeability is a critical property for PROTACs, especially for those intended for oral administration, as they often reside in a chemical space beyond typical small molecule drugs. Physicochemical properties play a significant role in determining a compound's ability to cross cell membranes. For this compound, computed properties include a molecular weight of 724.8 g/mol , a molecular formula of C37H45FN4O8S, and an XLogP3 of 4.1. nih.gov The number of hydrogen bond donors is 3. nih.gov Studies on VHL PROTACs, in general, have highlighted the challenges in achieving sufficient cell permeability and have investigated the impact of linker design on this property. acs.orgacs.org Factors such as the ability to adopt folded conformations and shield polar surface area in a nonpolar environment have been correlated with higher cell permeability. acs.org While the physicochemical properties of this compound are available, specific experimental data directly measuring the cell permeability of this compound were not found in the reviewed literature.

Property Value Source
Molecular Weight 724.8 g/mol PubChem nih.gov
Molecular Formula C37H45FN4O8S PubChem nih.gov
XLogP3 4.1 PubChem nih.gov
Hydrogen Bond Donors 3 PubChem nih.gov

Advanced Genetic Screening Methodologies

Advanced genetic screening methodologies are employed to identify genetic vulnerabilities in cancer cells, including those that are synthetically lethal with the loss or inhibition of a specific gene like VHL. ijbs.comannualreviews.orgbiorxiv.org Synthetic lethality occurs when the perturbation of two genes individually is non-lethal, but their simultaneous perturbation leads to cell death. annualreviews.orgnih.gov This approach is particularly relevant for tumor suppressor genes like VHL, whose function is often lost in cancer, providing an opportunity to selectively target cancer cells while sparing normal cells. annualreviews.orgbiorxiv.org

CRISPR-Cas9 Screens for Synthetic Lethality

CRISPR-Cas9 screening has emerged as a powerful tool for genome-wide essentiality screening and the identification of synthetic lethal interactions. annualreviews.orgbiorxiv.org By systematically inactivating genes using CRISPR-Cas9 in cell lines with or without VHL deficiency, researchers can identify genes whose loss is synthetically lethal with VHL inactivation. biorxiv.org These screens can uncover novel therapeutic targets for VHL-deficient cancers, such as clear cell renal cell carcinoma (ccRCC), where VHL inactivation is frequent. biorxiv.org While CRISPR-Cas9 screens have been applied to identify synthetic lethal partners of VHL, specific results from CRISPR-Cas9 screens utilizing this compound as a tool compound to induce a VHL-deficient state or identify synthetic lethal partners were not found in the reviewed literature.

Genome-Wide Essentiality Screening

Genome-wide essentiality screening, often conducted using CRISPR-Cas9 or shRNA libraries, aims to identify genes that are essential for cell survival or proliferation. nih.gov By comparing essential genes in VHL-proficient and VHL-deficient cell lines, researchers can pinpoint genes that become essential only in the absence of functional VHL, thus revealing synthetic lethal relationships. biorxiv.org This approach provides a systematic way to uncover potential drug targets that are selectively toxic to VHL-deficient cancer cells. biorxiv.org Although genome-wide essentiality screening is a valuable method in VHL research, specific data from such screens where this compound was used were not found in the reviewed literature.

Proteomic Approaches for Identifying PROTAC Targets and Interactomes (e.g., ProtacID)

Proteomic approaches are vital for understanding the molecular effects of PROTACs, including identifying their intended targets and mapping the changes in protein-protein interactions upon treatment. Techniques like quantitative mass spectrometry can be used to profile protein degradation induced by PROTACs and to study the composition of PROTAC-induced ternary complexes. biorxiv.org ProtacID is a specific proteomic method developed to characterize PROTAC specificity and identify endogenous protein interactomes modulated by PROTAC treatment. biorxiv.org This involves using tagged PROTACs or E3 ligases to isolate PROTAC-binding proteins and their interaction partners, which are then identified and quantified by mass spectrometry. biorxiv.org This can help confirm on-target binding, identify potential off-targets, and provide insights into the cellular pathways affected by degradation. While proteomic methods like ProtacID are applied in the broader field of PROTAC research involving VHL recruiters, specific proteomic data generated using this compound were not found in the reviewed literature.

Gene Expression Profiling and Pathway Analysis (e.g., RNA-seq, Ingenuity Pathway Analysis)

Gene expression profiling techniques, such as RNA-seq, are used to measure the changes in mRNA levels in cells or tissues in response to a particular treatment or genetic alteration. researchgate.nettandfonline.comaacrjournals.org In the context of VHL research, RNA-seq can reveal how VHL inactivation or the activity of VHL-targeting compounds affects global gene expression. nih.gov Pathway analysis tools, such as Ingenuity Pathway Analysis (IPA), are then used to interpret these gene expression changes in the context of known biological pathways and networks. nih.govresearchgate.netasco.orgaacrjournals.orgbiorxiv.org IPA can identify enriched pathways, predict upstream regulators, and build networks of interacting genes and proteins, providing insights into the biological processes modulated by VHL or VHL-targeting agents. nih.govresearchgate.netaacrjournals.org Studies using IPA have revealed that VHL is involved in regulating various biological processes, including metabolism, immune regulation, apoptosis, and cell movement. nih.gov While gene expression profiling and pathway analysis are valuable tools in understanding the cellular impact of modulating VHL activity, specific data from RNA-seq or IPA studies conducted with this compound treatment were not found in the reviewed literature.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing VHL-IN-15?

  • Methodological Answer : Synthesis protocols should include step-by-step procedures for chemical reactions, purification methods (e.g., column chromatography), and characterization techniques (e.g., NMR, HPLC, mass spectrometry). For new compounds, provide spectral data and purity metrics (e.g., ≥95% purity) . Known compounds require literature citations confirming identity. Experimental details must be sufficiently detailed for reproducibility, with excess data moved to supplementary materials .
  • Example Table :

Characterization Technique Key Parameters
NMR Spectroscopyδ (ppm), multiplicity, integration
HPLCRetention time, mobile phase ratio
Mass Spectrometrym/z, ionization method (ESI, MALDI)

Q. How is target validation for this compound performed in biochemical assays?

  • Methodological Answer : Validate binding affinity (e.g., IC₅₀) using techniques like surface plasmon resonance (SPR) or fluorescence polarization. Include controls (e.g., negative controls with scrambled targets) and replicate experiments (n ≥ 3). Reference primary literature for assay protocols and ensure alignment with published methodologies .

Q. What statistical methods are recommended for analyzing dose-response data in this compound studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Report confidence intervals and variability (e.g., standard deviation). For small datasets, apply non-parametric tests (e.g., Mann-Whitney U). Clearly define outliers and exclusion criteria .

Advanced Research Questions

Q. How can researchers optimize cellular assay conditions to evaluate this compound’s proteasome degradation efficiency?

  • Methodological Answer : Conduct pilot studies to determine optimal cell density, incubation time, and compound concentration ranges. Use orthogonal assays (e.g., Western blot for protein degradation, flow cytometry for viability) to confirm specificity. Address solubility issues by testing co-solvents (e.g., DMSO ≤0.1%) and include vehicle controls .

Q. What strategies resolve contradictions in reported binding affinity data for this compound across studies?

  • Methodological Answer :

Compare experimental variables : Buffer conditions (pH, ionic strength), temperature, and assay formats (e.g., SPR vs. ITC) can influence results. Replicate studies under standardized conditions .

Evaluate quality control (QC) : Ensure compound integrity via stability tests (e.g., LC-MS post-assay). Validate antibody/reagent specificity in pull-down assays .

Meta-analysis : Use statistical tools (e.g., random-effects models) to assess heterogeneity across datasets .

Q. How should researchers design experiments to assess off-target effects of this compound in complex biological systems?

  • Methodological Answer :

  • Proteome-wide profiling : Combine affinity-based chemoproteomics with quantitative mass spectrometry to identify non-target interactions .
  • CRISPR screens : Use genome-wide knockout libraries to pinpoint synthetic lethal interactions.
  • Data integration : Apply bioinformatics tools (e.g., STRING, KEGG) to map off-target pathways .

Data Reporting and Reproducibility

Q. What metadata is critical for ensuring reproducibility in this compound studies?

  • Methodological Answer : Report batch-specific compound identifiers, instrument calibration records (e.g., LC-MS tuning dates), and raw data repositories (e.g., Zenodo, Figshare). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and include a data management plan .

Q. How can researchers address variability in this compound’s cellular uptake across cell lines?

  • Methodological Answer :

Quantitative uptake assays : Use LC-MS/MS to measure intracellular compound levels.

Modulate transporters : Inhibit efflux pumps (e.g., with verapamil) to assess transporter-dependent uptake.

Cross-validate models : Compare primary cells vs. immortalized lines; report passage numbers and culture conditions .

Tables for Reference

Table 1 : Common QC Parameters for this compound

Parameter Acceptance Criteria
Purity (HPLC)≥95% (area under the curve)
Solubility≥10 mM in DMSO (no precipitation)
Stability (4°C, 7d)≤5% degradation by LC-MS

Table 2 : Key Steps for Conflict Resolution in Data

Step Action
Identify variablesCompare buffer, temperature, assay type
Replicate under SOPsStandardize protocols across labs
Publish raw dataShare via open-access repositories

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VHL-IN-15
Reactant of Route 2
Reactant of Route 2
VHL-IN-15

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.